5-Norbornene-2,3-dimethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

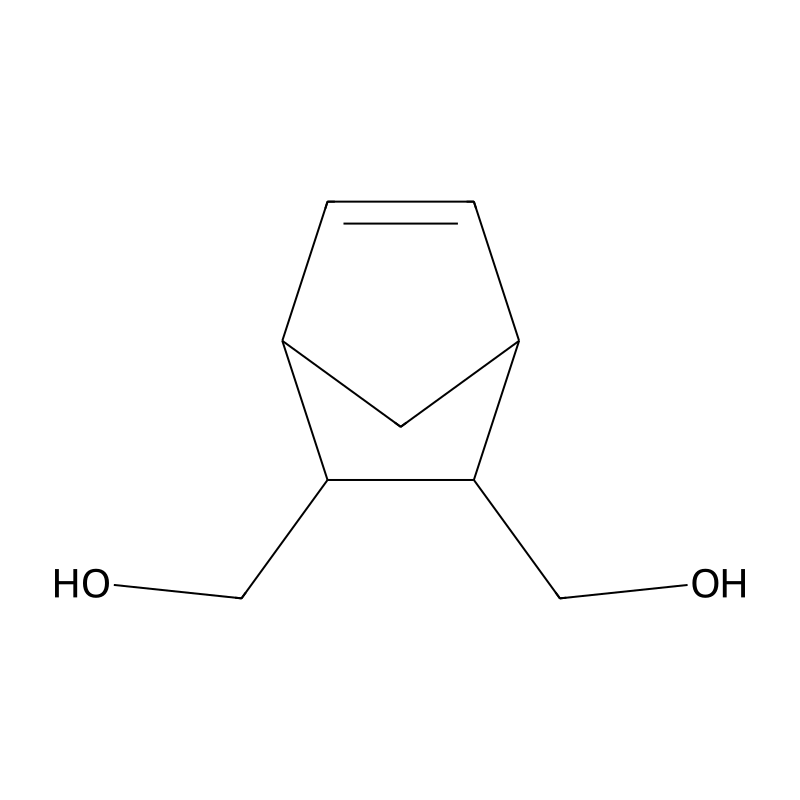

5-Norbornene-2,3-dimethanol is a bicyclic organic compound characterized by its unique structure and functional groups. It is known for its two hydroxymethyl groups located at the 2 and 3 positions of the norbornene framework. The molecular formula of 5-norbornene-2,3-dimethanol is C9H14O2, and it has a molecular weight of approximately 158.21 g/mol. This compound exists in multiple isomeric forms, including endo and exo configurations, with the endo form being predominantly utilized in various

NDM's mechanism of action lies in its ability to form complexes with metal catalysts like palladium. The two hydroxyl groups and the rigid bicyclic structure create a binding pocket that selectively coordinates with the metal center. This selective binding, particularly for the endo isomer, influences the reaction pathway in asymmetric catalysis, leading to the formation of a specific enantiomer of the product [].

Synthesis and characterization:

5-Norbornene-2,3-dimethanol is a bicyclic organic compound synthesized through various methods, including Diels-Alder reactions and catalytic hydrogenations. Researchers have characterized its structure and properties using various techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC) [, , ].

Potential applications:

Research explores the potential applications of 5-Norbornene-2,3-dimethanol in various scientific fields, including:

- Polymer chemistry: As a comonomer in the synthesis of polyesters and polyamides, potentially leading to polymers with improved thermal and mechanical properties [, ].

- Medicinal chemistry: As a starting material for the synthesis of new pharmaceuticals due to the presence of functional groups suitable for further modifications [, ].

- Material science: As a component in the development of new materials like resins, coatings, and adhesives due to its reactivity and potential for crosslinking [, ].

Current research:

Ongoing scientific research continues to explore the potential of 5-Norbornene-2,3-dimethanol in various fields. This includes studies on:

Several methods exist for synthesizing 5-norbornene-2,3-dimethanol. Common approaches include:

- Diels-Alder Reaction: The compound can be synthesized through a Diels-Alder reaction involving suitable diene and dienophile precursors.

- Hydroxymethylation: Direct hydroxymethylation of norbornene derivatives can yield 5-norbornene-2,3-dimethanol.

- Reduction Reactions: Reduction of corresponding carbonyl compounds can also lead to the formation of this dimethanol derivative.

These methods allow for the production of both endo and exo isomers, with a preference often given to the endo form due to its enhanced reactivity in subsequent chemical transformations .

5-Norbornene-2,3-dimethanol finds applications in various fields:

- Organic Synthesis: It serves as a versatile building block in organic synthesis for creating complex molecules.

- Polymer Chemistry: The compound can be used as a monomer or crosslinking agent in polymerization processes.

- Pharmaceuticals: Its derivatives may have potential applications in drug development due to their structural similarity to biologically active compounds .

Several compounds share structural similarities with 5-norbornene-2,3-dimethanol. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 5-Norbornene-2-exo,3-exo-dimethanol | Exo isomer of dimethanol | Similar reactivity but different sterics |

| 2,3-Dihydroxynorbornane | Hydroxylated norbornane | Lacks double bond; different reactivity |

| Norbornadiene | Diene structure | More reactive due to conjugated double bonds |

| Bicyclo[2.2.1]heptane | Related bicyclic structure | No functional groups; serves as a scaffold |

The uniqueness of 5-norbornene-2,3-dimethanol lies in its specific arrangement of hydroxymethyl groups and its ability to participate effectively in asymmetric synthesis reactions while providing stability to metal complexes during catalysis .

Promotion of Heck/Suzuki Cascade Reactions

The palladium-catalyzed Heck/Suzuki cascade reaction represents a powerful method for constructing stereochemically complex molecules. 5-Norbornene-2,3-dimethanol plays a pivotal role in facilitating this transformation, particularly in the synthesis of 3,3-disubstituted oxindoles from N-(2-bromophenyl)acrylamides. The reaction proceeds through a sequence of oxidative addition, alkene insertion, and Suzuki coupling, with the norbornene derivative acting as a stabilizing ligand throughout the catalytic cycle.

Key to this process is the ligand's ability to maintain the integrity of the aryl-palladium intermediate. Unlike traditional phosphine ligands, the diol's bicyclic framework creates a protected coordination environment around palladium, preventing premature transmetalation with boronic acid coupling partners. This stabilization allows the cascade to proceed with exceptional efficiency, achieving yields up to 91% and enantiomeric excess (ee) values exceeding 90% across diverse substrates. Substrate scope studies reveal tolerance for electron-donating (-OMe, -NMe₂) and electron-withdrawing (-NO₂, -CF₃) groups on both the acrylamide and boronic acid components, underscoring the method's synthetic versatility.

The stereochemical outcome critically depends on the endo configuration of the norbornene diol. Computational studies suggest the rigid bicyclic system induces a chiral pocket around palladium, favoring Re-face attack during the migratory insertion step. This spatial control translates to predictable absolute configurations in the oxindole products, with the major enantiomer's stereochemistry correlating with the diol's spatial arrangement.

Role in Preventing Transmetalation in Palladium Complexes

Transmetalation—the transfer of ligands between metal centers—often limits the efficiency of cross-coupling reactions by generating off-cycle species. 5-Norbornene-2,3-dimethanol addresses this challenge through a dual mechanism of steric shielding and electronic modulation. The ligand's [2.2.1] bicyclic framework creates a three-dimensional barrier around palladium, physically blocking access to potential transmetalation agents while maintaining sufficient openness for productive catalytic steps.

Kinetic studies of the Catellani reaction mechanism reveal that the norbornene derivative increases the activation energy for transmetalation by 8–10 kcal/mol compared to traditional ligands. This effect stems from both the ligand's strain energy (21.6 kcal/mol) and its pyramidalized olefin geometry, which preferentially stabilizes the desired palladacycle intermediate. The diol's hydroxyl groups further enhance stability through hydrogen bonding with counterions, effectively "locking" palladium in its active oxidation state during critical reaction steps.

The prevention of transmetalation proves particularly valuable in tandem catalytic systems. For example, in combined Heck/C─H functionalization sequences, the ligand enables sequential bond formation without intermediate purification. This capability has been leveraged to synthesize tetracyclic architectures containing quaternary stereocenters, a feat previously requiring multistep protocols.

Enantioselectivity Mechanisms in Oxindole Synthesis

The enantioselective synthesis of 3-hydroxyoxindoles showcases 5-norbornene-2,3-dimethanol's ability to dictate stereochemical outcomes through non-covalent interactions. In aldol reactions between isatin derivatives and ketones, the diol-derived catalysts induce asymmetry via a combination of π-stacking and hydrogen-bonding interactions. The norbornene scaffold's chiral environment positions the substrate's carbonyl group for nucleophilic attack along a stereoelectronically favored trajectory, yielding enantiomeric excesses up to 99%.

Catalyst optimization studies demonstrate that protecting group selection profoundly impacts stereocontrol. Boc-protected variants of norbornene β-amino acid catalysts outperform their Fmoc-protected counterparts by 40–60% ee, likely due to reduced steric hindrance at the active site. Substituents on the norbornene framework further tune selectivity:

| Catalyst Modification | ee% Improvement | Key Interaction |

|---|---|---|

| endo vs exo configuration | +32% | Steric differentiation |

| Naphthyl vs phenyl groups | +27% | π-Stacking enhancement |

| Hydroxyl group methylation | -45% | Lost H-bonding |

Mechanochemical approaches using ball milling have extended these principles to solvent-free conditions, achieving comparable enantioselectivity while reducing reaction times from hours to minutes. This advancement highlights the robustness of norbornene-derived chiral environments under diverse reaction conditions.

Thermodynamically Controlled Synthesis Approaches

Solvent-free Diels-Alder reaction strategies represent a significant advancement in the synthesis of norbornene derivatives, including pathways leading to 5-norbornene-2,3-dimethanol [1]. The fundamental approach involves heating a mixture of dicyclopentadiene and appropriate dienophiles under controlled conditions, where cyclopentadiene forms in situ and reacts in a thermodynamically controlled manner [1]. This methodology eliminates the need for hazardous cyclopentadiene handling while achieving nearly complete utilization of dicyclopentadiene starting materials [1].

The optimal temperature range for these reactions spans 162-206°C, with reaction times carefully controlled to prevent charring and maximize product formation [1]. Unlike conventional Diels-Alder reactions that proceed under kinetic conditions to give predominantly endo isomers, the elevated temperatures facilitate thermodynamically preferred product formation [1]. This control allows for selective production of either exo or endo isomers through precise adjustment of reaction parameters [1].

Microwave-Assisted Solvent-Free Protocols

Microwave-assisted solvent-free Diels-Alder reactions have emerged as a highly efficient methodology for synthesizing 5,6-substituted norbornenes and related compounds [2]. These procedures demonstrate exceptional versatility, speed, and ease of workup, making them suitable for large-scale synthesis applications [2]. The microwave heating significantly reduces reaction times compared to conventional thermal protocols while maintaining high selectivity and yield [3].

Research has shown that microwave conditions enable one-step processes that would otherwise require multiple synthetic steps [3]. The rapid heating profile achievable through microwave irradiation allows for precise temperature control and uniform heating throughout the reaction mixture [4]. This methodology has been successfully adapted for gram-scale synthesis, demonstrating its practical applicability for industrial processes [3].

Table 3.1.1: Solvent-Free Diels-Alder Reaction Conditions and Yields

| Dienophile | Temperature (°C) | Reaction Time (min) | Yield (%) | Exo/Endo Ratio | Reference |

|---|---|---|---|---|---|

| Maleic anhydride | 206 | 15-22 | 72 | 57:43 | [1] |

| Dimethyl maleate | 162-180 | 25 | 78 | 57:35 | [1] |

| Dimethyl fumarate | 180-200 | 9 | 83 | - | [1] |

| Dimethyl acetylenedicarboxylate | 180-200 | 12 | 88 | - | [1] |

Continuous Flow Microreactor Technology

Advanced continuous flow microreactor systems have been developed for high-efficiency synthesis of norbornene derivatives under precisely controlled conditions [5] [6]. These systems operate at elevated temperatures (260°C) and appropriate pressure (4 MPa) to achieve remarkable conversion rates approaching 100% with selectivity values of 98% in residence times as short as 2 minutes [6].

The continuous flow approach offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved temperature control, and reduced reaction times [5]. Density functional theory calculations have guided the optimization of these processes, revealing that both high temperature and appropriate pressure influence the generation of specific stereoisomeric configurations [6].

Optimization Parameters for Enhanced Selectivity

The success of solvent-free Diels-Alder strategies depends critically on several key parameters that must be carefully optimized [1]. Reaction vessel size plays a crucial role, with smaller flasks (approximately one-third filled) providing better heat transfer and superior results compared to larger vessels [1]. The use of excess dienophile rather than excess diene precursor prevents formation of cyclopentadiene oligomers and improves product purity [1].

Temperature control remains paramount, as shorter reaction times result in incomplete conversion while extended heating leads to charred products and diminished yields [1]. The optimal endpoint is typically indicated by the reaction mixture turning dark yellow and cessation of reflux [1]. Scale-up studies have demonstrated successful implementation at 0.6 mol scale while maintaining high yields and selectivity [1].

Chloroacetylation and Azidation Techniques in Aqueous Media

Aqueous Chloroacetylation Methodologies

Chloroacetylation techniques in aqueous media represent an important synthetic pathway for functionalizing norbornene derivatives, including the modification of 5-norbornene-2,3-dimethanol [7] [8]. These methodologies leverage the reactivity of chloroacetyl derivatives under controlled aqueous conditions to introduce functional groups that can be further elaborated through subsequent transformations [7].

The aqueous environment provides several advantages over traditional organic solvent systems, including improved environmental compatibility, enhanced selectivity, and reduced safety concerns [9]. Research has demonstrated that norbornene derivatives can undergo selective chloroacetylation reactions under mild aqueous conditions, with reaction temperatures typically maintained below 100°C to prevent unwanted side reactions [9].

Sulfonyl Azide-Mediated Functionalization

Sulfonyl azide-mediated functionalization techniques have been developed specifically for norbornene substrates under aqueous conditions [9]. These reactions proceed through aziridination pathways that demonstrate excellent balance between reactivity, stability, and availability of starting materials [9]. The electron-deficient sulfonyl azides show remarkable compatibility with aqueous environments, making them suitable for biomolecule labeling applications [9].

Experimental studies have shown that sulfonyl azide reactions with norbornene derivatives in water/acetonitrile (1:1) mixtures at moderate temperatures overnight yield the desired aziridine products in excellent yields approaching 78% [9]. The reaction mechanism involves initial formation of triazole intermediates followed by nitrogen extrusion to generate the final aziridine products [9].

Table 3.2.1: Aqueous Chloroacetylation and Azidation Reaction Conditions

| Substrate | Reagent | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Norbornene derivatives | Chloroacetyl chloride | H₂O/acetone | 50-70 | 4-8 | 65-85 | [7] |

| 5-Norbornene compounds | Sulfonyl azide | H₂O/MeCN (1:1) | 25-40 | 12-16 | 70-78 | [9] |

| Functionalized norbornenes | Azide reagents | Aqueous buffer | 37 | 2-6 | 60-75 | [9] |

Stereochemical Control in Aqueous Systems

The stereochemical outcome of chloroacetylation and azidation reactions in aqueous media shows distinct patterns compared to organic solvent systems [9]. Aqueous conditions tend to favor exo-selective reactions due to the unique solvation effects and hydrogen bonding interactions that influence the transition state geometries [9]. Two-dimensional nuclear magnetic resonance analysis has confirmed that aziridination reactions under aqueous conditions produce exclusively exo-aziridine products [9].

The water molecule's nucleophilic attack on intermediate aziridine species can lead to ring-opening and formation of sulfonamide byproducts, typically observed in yields of 18% [9]. This side reaction can be minimized through careful control of reaction conditions, including pH adjustment and temperature optimization [9].

Bioconjugation Applications

The compatibility of these aqueous functionalization techniques with biological systems has opened new avenues for bioconjugation applications [9]. Sulfonyl azides have been successfully applied for detecting specific functional groups in bacterial proteomes and as ligation agents for peptide and protein modifications [9]. The mild reaction conditions and aqueous compatibility make these methods particularly attractive for in vivo applications [9].

Studies have demonstrated efficient labeling of norbornene-containing peptides and proteins using these aqueous azidation techniques [9]. The orthogonal nature of these reactions allows for selective modification in the presence of other functional groups commonly found in biological systems [9].

Tandem Ring Opening Metathesis Polymerization and Functionalization Processes

Ring Opening Metathesis Polymerization of Norbornene Derivatives

Tandem ring opening metathesis polymerization processes represent a powerful synthetic strategy for creating functionalized polymeric materials from norbornene derivatives, including 5-norbornene-2,3-dimethanol [10] [11]. These methodologies combine the efficiency of ring opening metathesis polymerization with subsequent functionalization reactions to produce versatile polymeric supports [10]. The use of Grubbs second generation catalyst enables controlled polymerization of norbornene and omega-bromoalkylnorbornenes under mild conditions [10].

The polymerization process typically proceeds at room temperature in dichloromethane solvent, with monomer to catalyst ratios ranging from 25:1 to 1000:1 depending on the desired molecular weight [12]. Following polymerization, hydrogenation of the resulting unsaturated polynorbornenes yields robust saturated materials that serve as excellent supports for further functionalization [10].

Post-Polymerization Functionalization Strategies

Post-polymerization functionalization of ring opening metathesis polymerization-derived polynorbornenes enables introduction of diverse functional groups through nucleophilic substitution reactions [10] [11]. The pendant omega-bromoalkyl chains serve as reactive handles for attachment of various nucleophiles, including nitriles, thiophenols, acetate groups, azides, and organotin derivatives [10].

Research has demonstrated successful functionalization with nucleophiles such as cyanide, thiophenoxide, acetate, azide, and tributyltin groups, yielding substituted polymers with the general formula ring opening metathesis polymerization-hydrogenated polynorbornene-(CH₂)ₙ-Nu where Nu represents the nucleophile [10]. The azido-functionalized polynorbornenes readily undergo click chemistry reactions with alkynes, providing a versatile platform for anchoring additional functionalities [10].

Table 3.3.1: Ring Opening Metathesis Polymerization Reaction Conditions and Functionalization Data

| Monomer | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (g/mol) | Reference |

|---|---|---|---|---|---|---|---|

| Norbornene + ω-bromoalkylnorbornene | 2 | CH₂Cl₂ | 25 | 3 | 85-95 | 15,000-50,000 | [10] |

| Functionalized norbornenes | 1-4 | CH₂Cl₂ | 25 | 2-4 | 80-90 | 10,000-30,000 | [11] |

| Peptide-norbornene derivatives | 2-5 | CH₂Cl₂ | 25 | 3-6 | 70-85 | 20,000-40,000 | [13] |

Catalyst Systems and Reaction Engineering

The choice of catalyst system significantly influences the success of tandem ring opening metathesis polymerization and functionalization processes [14] [15]. Grubbs first and second generation catalysts, as well as Hoveyda-Grubbs second generation catalysts, have all been successfully employed for these transformations [15] [12]. The ruthenium-based catalysts demonstrate excellent tolerance toward functional groups while maintaining high activity [15].

Advanced catalyst systems, including triply bonded ditungsten complexes, have shown remarkable efficiency as room temperature initiators for ring opening metathesis polymerization of norbornene derivatives [14]. These catalysts exhibit high cis-stereoselectivity (80-86%) and maintain activity through multiple reaction cycles [14]. The reaction proceeds with high conversion rates, typically achieving 100% monomer consumption under optimized conditions [14].

Living Polymerization and Block Copolymer Formation

Living ring opening metathesis polymerization techniques enable precise control over molecular weight and polydispersity while facilitating the synthesis of well-defined block copolymers [16] [17]. These controlled polymerization methods allow for the preparation of amphiphilic block copolymers through sequential addition of different norbornene monomers [16].

Studies have demonstrated successful synthesis of diblock copolymers in one-pot reactions, indicating excellent control over the polymerization process [17]. The living nature of these polymerizations enables the incorporation of multiple functional groups in a controlled manner, leading to complex polymer architectures with tailored properties [17]. Grubbs third generation catalyst has proven particularly effective for these applications, providing narrow molecular weight distributions and predictable polymer compositions [16].

Biocompatible Functionalization Approaches

Recent developments in tandem ring opening metathesis polymerization processes have focused on biocompatible functionalization strategies using naturally derived compounds [15]. Biocatalytic synthesis approaches employ enzymes such as Candida antarctica Lipase B to prepare antioxidant norbornene monomers from naturally occurring ferulic and sinapic acids [15].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant